NVP-ACC789

VEGFR-2 inhibition Kinase selectivity Enzymatic assay

Researchers studying VEGF-driven angiogenesis often face confounding off-target effects from EGFR-active (e.g., Vandetanib) or VEGFR-1-promiscuous inhibitors, undermining mechanistic clarity. NVP-ACC789 resolves this with validated, quantifiable selectivity: • VEGFR-2 IC50 = 0.02 μM; 19-fold selectivity over VEGFR-1; >500-fold over FGFRs/PDGFRα • Cellular potency: IC50 = 1.6 nM (HUVEC proliferation), 11.5 nM (VEGFR-2 autophosphorylation) • In vivo ED50: 9 mg/kg (bFGF) & 26 mg/kg (VEGF) angiogenesis, oral once-daily for 6 days Supplied with full analytical documentation. Global stock available for immediate dispatch.

Molecular Formula C21H17BrN4
Molecular Weight 405.3 g/mol
CAS No. 300842-64-2
Cat. No. B1666487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-ACC789
CAS300842-64-2
SynonymsNVP-ACC789;  NVP-ACC 789;  NVP-ACC-789;  ACC-789;  ACC 789;  ACC789;  ZK-202650;  ZK 202650;  ZK202650.
Molecular FormulaC21H17BrN4
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4)Br
InChIInChI=1S/C21H17BrN4/c1-14-6-7-16(13-19(14)22)24-21-18-5-3-2-4-17(18)20(25-26-21)12-15-8-10-23-11-9-15/h2-11,13H,12H2,1H3,(H,24,26)
InChIKeyGXWKSXUPEFVUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-ACC789: Selective VEGFR-2 Inhibitor


NVP-ACC789 (also known as ACC-789 and ZK-202650) is a phthalazinamine-derivative small molecule that functions as a potent, selective, and orally active inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases [1]. It exhibits sub-micromolar to nanomolar potency against the VEGFR family, with primary activity against VEGFR-2 (KDR/Flk-1), and demonstrates selectivity against a panel of other kinases including FGFRs and PDGFRα . The compound is extensively characterized in enzymatic, cellular, and in vivo models of angiogenesis, making it a foundational tool for studying VEGF-driven signaling pathways in both normal and pathological contexts .

NVP-ACC789: Substitution Cautions


Direct substitution of NVP-ACC789 with other VEGFR inhibitors, even those with similar primary targets, is scientifically unsound due to substantial and quantifiable differences in isoform selectivity profiles, cellular potency, and in vivo efficacy. While other agents like Vandetanib (ZD6474) and Vatalanib (PTK787) are also VEGFR-2 inhibitors, their off-target profiles diverge significantly; Vandetanib exhibits potent EGFR inhibition , and Vatalanib shows a different VEGFR-1/VEGFR-2 selectivity window . Furthermore, the relationship between enzymatic inhibition and functional cellular or in vivo outcomes is not linear or predictable across the class, as exemplified by NVP-ACC789's unique cellular potency and dose-response characteristics in angiogenesis models [1]. The evidence below provides the necessary quantitative benchmarks for informed selection and procurement decisions.

NVP-ACC789 Comparative Performance


VEGFR-2 Potency and Selectivity vs. Vandetanib

NVP-ACC789 demonstrates a 2-fold higher potency for VEGFR-2 (IC50 = 20 nM) compared to Vandetanib (IC50 = 40 nM) in cell-free enzymatic assays . Crucially, NVP-ACC789 is devoid of EGFR inhibitory activity (IC50 > 10 μM), whereas Vandetanib exhibits significant off-target EGFR inhibition (IC50 = 500 nM) . This difference is critical for experiments where VEGFR-2-mediated effects must be isolated from EGFR signaling crosstalk.

VEGFR-2 inhibition Kinase selectivity Enzymatic assay

VEGFR-2 Selectivity over VEGFR-1 vs. Vatalanib

NVP-ACC789 exhibits a markedly distinct selectivity profile among the VEGFR family compared to the related analog Vatalanib (PTK787). NVP-ACC789's selectivity ratio for VEGFR-2 over VEGFR-1 is approximately 19-fold (IC50 VEGFR-1: 380 nM / VEGFR-2: 20 nM) . In contrast, Vatalanib shows only a ~2-fold selectivity (IC50 VEGFR-1: 77 nM / VEGFR-2: 37 nM) .

VEGFR isoform selectivity Kinase profiling Receptor tyrosine kinase

Cellular Potency: Proliferation and Autophosphorylation

In cellular contexts, NVP-ACC789 demonstrates potent inhibition of VEGF-driven signaling and function. It inhibits VEGF-induced VEGFR-2 autophosphorylation in CHO cells with an IC50 of 11.5 nM . In a functional assay, it potently blocks VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 1.6 nM [1]. These values are considerably lower than the cellular IC50 of Vandetanib (HUVEC proliferation IC50 = 60 nM) .

Endothelial cell proliferation VEGFR-2 autophosphorylation Cellular assay

In Vivo Angiogenesis Inhibition

NVP-ACC789 demonstrates oral bioavailability and robust in vivo efficacy, blocking VEGF- and bFGF-induced angiogenesis in a mouse chamber model with ED50 values of 26 mg/kg and 9 mg/kg, respectively [1]. This provides a direct, quantitative benchmark for in vivo studies. The compound is administered orally once daily for six days [2].

In vivo angiogenesis Oral administration Mouse model

Kinase Selectivity: FGFR and PDGFRα

NVP-ACC789's selectivity is defined by its weak or absent activity against a panel of related kinases. It displays IC50 values greater than 10 μM for FGFRs and PDGFRα, establishing a >500-fold selectivity window over its VEGFR-2 activity . It does, however, retain some activity at PDGFRβ (IC50 = 1.4 μM), a known feature of the compound .

Kinase selectivity panel Off-target profiling Enzymatic assay

Solubility Profile

NVP-ACC789 exhibits a defined solubility profile that facilitates its use in research settings. It is soluble in DMSO at ≥47 mg/mL, with some reports indicating up to 60 mg/mL (148 mM) . This high solubility in DMSO simplifies the preparation of concentrated stock solutions for subsequent dilution into aqueous buffers for in vitro assays or in vivo formulations.

Solubility Formulation DMSO solubility

NVP-ACC789: Recommended Applications


VEGFR-2 Target Validation in Oncology Models

Use NVP-ACC789 in cellular and in vivo oncology models where a high degree of VEGFR-2 selectivity is essential to avoid confounding results from VEGFR-1 or EGFR signaling. Its 19-fold selectivity for VEGFR-2 over VEGFR-1 and >500-fold window over FGFRs/PDGFRα make it a superior choice for deconvoluting VEGFR-2-specific contributions to tumor angiogenesis . For studies where EGFR inhibition is a confounder, NVP-ACC789 is strongly preferred over Vandetanib (IC50 for EGFR: 500 nM) .

Endothelial Proliferation and Migration Assays

Apply NVP-ACC789 at low nanomolar concentrations (e.g., 1-100 nM) to potently and specifically inhibit VEGF-driven responses in primary endothelial cells (HUVECs, BAE, BME). Its exceptional potency in cellular assays (IC50 = 1.6 nM for HUVEC proliferation and 11.5 nM for VEGFR-2 autophosphorylation) ensures complete pathway blockade at concentrations that minimize the risk of off-target effects [1][2].

In Vivo Angiogenesis and Tumor Growth Models

Utilize NVP-ACC789 in mouse models of angiogenesis and tumor growth where oral administration is preferred. The published ED50 values for inhibiting VEGF- (26 mg/kg) and bFGF-induced (9 mg/kg) angiogenesis provide a validated starting dose range, enabling researchers to design efficacy studies with greater confidence and less extensive dose optimization [3]. Administer once daily by oral gavage for 6 days to achieve dose-dependent angiogenesis blockade [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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